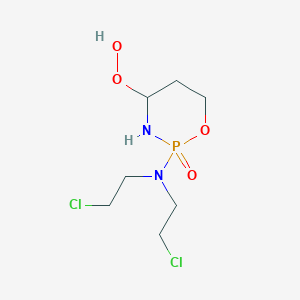
4'-Methoxypropiophenone-methyl-d3
Vue d'ensemble
Description
4’-Methoxypropiophenone-methyl-d3 is a deuterated compound with the molecular formula C10H9D3O2 and a molecular weight of 167.22 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . The deuterium labeling makes it valuable for various analytical techniques, including mass spectrometry.
Méthodes De Préparation
The synthesis of 4’-Methoxypropiophenone-methyl-d3 involves several steps. One common method includes the reaction of 4’-methoxypropiophenone with deuterated methyl iodide in the presence of a base . The reaction typically occurs under anhydrous conditions to prevent the exchange of deuterium with hydrogen. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4’-Methoxypropiophenone-methyl-d3 undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethyl acetate, and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4’-Methoxypropiophenone-methyl-d3 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4’-Methoxypropiophenone-methyl-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s behavior in various biological and chemical systems . The pathways involved include metabolic processes where the compound is incorporated into larger molecules or broken down into smaller components .
Comparaison Avec Des Composés Similaires
4’-Methoxypropiophenone-methyl-d3 can be compared with other deuterated compounds such as:
4’-Methoxypropiophenone: The non-deuterated version of the compound, which lacks the unique mass spectrometric properties of the deuterated form.
4’-Methylpropiophenone: A similar compound with a methyl group instead of a methoxy group, used in different chemical reactions and applications.
4’-Methoxyacetophenone: Another related compound with an acetophenone structure, used in various synthetic and analytical applications.
The uniqueness of 4’-Methoxypropiophenone-methyl-d3 lies in its deuterium labeling, which provides distinct advantages in analytical techniques and research applications .
Propriétés
IUPAC Name |
3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAWPKTWVFKHG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492153 | |
| Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89717-81-7 | |
| Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)
